1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride
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Overview
Description
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride is a heterocyclic organic compound with the molecular formula C14H18Cl3N3 and a molecular weight of 334.7 g/mol This compound is known for its unique structure, which includes a pyridine ring attached to a tetrahydroquinoxaline moiety
Preparation Methods
The synthesis of 1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride involves several steps. One common synthetic route includes the reaction of pyridine-4-carbaldehyde with 1,2-diaminobenzene under specific conditions to form the tetrahydroquinoxaline core. This intermediate is then treated with hydrochloric acid to yield the trihydrochloride salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroquinoxaline derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific functional groups.
Scientific Research Applications
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride can be compared with other similar compounds, such as:
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride: This compound has a similar structure but with the pyridine ring attached at a different position, leading to variations in its chemical properties and applications.
1-(4-Fluoro-benzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride: The presence of a fluorine atom in this compound introduces different reactivity and potential biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H18Cl3N3 |
---|---|
Molecular Weight |
334.7 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethyl)-2,3-dihydro-1H-quinoxaline;trihydrochloride |
InChI |
InChI=1S/C14H15N3.3ClH/c1-2-4-14-13(3-1)16-9-10-17(14)11-12-5-7-15-8-6-12;;;/h1-8,16H,9-11H2;3*1H |
InChI Key |
QNFHKDSTTJRVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC=NC=C3.Cl.Cl.Cl |
Origin of Product |
United States |
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